

G3-CNP substrate principle for amylase detection.

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Compound of Interest

Compound Name: G3-CNP

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An In-depth Technical Guide to the **G3-CNP** Substrate Principle for Amylase Detection

Introduction

α -Amylase (EC 3.2.1.1) is a critical enzyme in human physiology, primarily responsible for the hydrolysis of complex carbohydrates like starch and glycogen into simpler sugars. It is synthesized predominantly in the pancreas and salivary glands. The quantitative measurement of α -amylase activity in serum, plasma, and urine is a cornerstone of clinical diagnostics, particularly for identifying and managing pancreatic disorders such as acute pancreatitis. The 2-chloro-4-nitrophenyl- α -D-maltotrioxide (**G3-CNP** or CNPG3) method is a modern, direct colorimetric assay that offers high sensitivity, specificity, and is well-suited for automated analysis. This guide provides a detailed exploration of the core principles, experimental protocols, and performance characteristics of this methodology.

Core Principle of the G3-CNP Assay

The **G3-CNP** assay is a kinetic colorimetric method for the direct measurement of α -amylase activity. Unlike older methods that required coupling enzymes, this assay utilizes a specifically designed chromogenic substrate that is directly cleaved by α -amylase.

The substrate, 2-chloro-4-nitrophenyl- α -D-maltotrioxide, is a synthetic molecule composed of a maltotriose (G3) unit linked to a 2-chloro-4-nitrophenol (CNP) chromophore. In the presence of α -amylase, the substrate is hydrolyzed, releasing the yellow-colored CNP. The rate of CNP

formation is directly proportional to the α -amylase activity in the sample and can be quantified by measuring the increase in absorbance at 405 nm.^{[1][2][3][4]}

The primary reaction is as follows: α -Amylase hydrolyzes 2-chloro-4-nitrophenyl- α -D-maltotrioside (**G3-CNP**) to release 2-chloro-4-nitrophenol (CNP).^{[5][6]} Other products formed include 2-chloro-4-nitrophenyl- α -D-maltoside (CNP2), maltotriose (G3), and glucose (G).^{[5][6]} The stoichiometric relationship of the reaction can be represented as:



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Figure 1: Reaction principle of the **G3-CNP** assay for α -amylase detection.

Data Presentation

The quantitative performance of the **G3-CNP** assay is summarized in the following tables, compiled from various established protocols and validation studies.

Table 1: Key Analytical Parameters

Parameter	Value	Source(s)
Wavelength	405 nm	^{[1][2][3][5][6]}
Assay Temperature	37°C	^{[1][5][6][11]}
Assay Type	Kinetic, rate of increase	^{[6][12]}
Linearity Limit	Up to ≥ 820 U/L to 2200 U/L	^{[5][7][11][13]}
Detection Limit	2.5 - 6 U/L	^{[5][11][12][13]}
Within-Run Precision (CV)	< 2% - 3.2%	^{[5][11][14]}
Between-Run Precision (CV)	< 3%	^[14]
Lag Phase	None reported	^{[11][14][15]}

Table 2: Typical Reagent Composition

Component	Typical Concentration	Purpose	Source(s)
G3-CNP Substrate	1.8 - 2.5 mmol/L	Chromogenic substrate for α -amylase	[6] [7] [11]
Buffer (e.g., MES)	50 - 100 mmol/L	Maintain optimal pH (6.0 - 6.28)	[6] [7] [11]
Sodium Chloride (NaCl)	250 - 350 mmol/L	Activator for α -amylase	[6] [7] [15]
Calcium Chloride/Acetate	4.5 - 6.0 mmol/L	Essential cofactor for enzyme stability and activity	[6] [7] [11] [15]
Potassium Thiocyanate (KSCN)	375 - 900 mmol/L	Enhances reaction rate and sensitivity	[6] [7] [15]
Sodium Azide	~15 mmol/L (or ~0.1%)	Preservative to prevent microbial growth	[6] [7] [16]

Table 3: Interference Data

Interfering Substance	Concentration with No Significant Effect	Source(s)
Bilirubin	$\leq 630 \mu\text{mol/L}$ (or $\leq 30 \text{ mg/dL}$)	[6] [11] [13]
Hemoglobin	$\leq 6 \text{ g/L}$ (or $\leq 500 \text{ mg/dL}$)	[6] [11] [13]
Triacylglycerols (Lipemia)	$\leq 30 \text{ mmol/L}$	[11] [13]
Glucose	$\leq 120 \text{ mmol/L}$	[11]
Heparin	$\leq 100 \text{ kU/L}$	[11]

Note: Chelating anticoagulants such as EDTA and citrate must be avoided as they inhibit α -amylase activity by sequestering calcium ions.[\[7\]](#)
[\[16\]](#)

Experimental Protocols

The following section details a generalized methodology for the determination of α -amylase activity using the **G3-CNP** substrate. This protocol is suitable for manual spectrophotometric analysis and serves as a basis for automated analyzer applications.

Reagent and Sample Handling

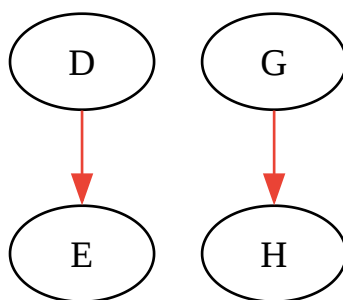
- Reagents: Most commercial kits provide a ready-to-use liquid reagent. Store at 2-8°C and protect from light.[\[6\]](#)[\[7\]](#) Before use, allow the reagent to equilibrate to the assay temperature (e.g., 37°C).[\[6\]](#)
- Specimen: Serum, heparinized plasma, or urine are suitable specimens.[\[9\]](#)[\[13\]](#) Avoid anticoagulants like EDTA and citrate.[\[7\]](#)[\[16\]](#)
- Specimen Stability: Serum/plasma samples are generally stable for up to 7 days at 4-8°C.[\[9\]](#)

Manual Assay Procedure

- Instrument Setup: Set the spectrophotometer wavelength to 405 nm and the cuvette temperature to 37°C.[6]
- Blanking: Zero the spectrophotometer with deionized water.[6]
- Reaction Initiation: Pipette 1.0 mL of the **G3-CNP** reagent into a cuvette.[6][13]
- Pre-incubation: Pre-incubate the reagent at 37°C for at least 5 minutes to ensure thermal equilibrium.[6]
- Sample Addition: Add 25 µL of the sample (serum, plasma, or control) to the cuvette.[6][13]
Do not pipette by mouth to avoid salivary amylase contamination.
- Mixing & Measurement: Mix gently by inversion and immediately start the timer.
- Kinetic Reading: After an initial delay of 60 seconds, record the absorbance. Continue to record the absorbance every 60 seconds for an additional 2-3 minutes.[6][13]
- Calculation:
 - Determine the average change in absorbance per minute ($\Delta\text{Abs}/\text{min}$).
 - Calculate the α -amylase activity using the following formula: $\text{Amylase Activity (U/L)} = \Delta\text{Abs}/\text{min} \times \text{Factor}$
 - The factor is derived from the molar absorptivity of CNP ($12.9 \text{ L}\cdot\text{mmol}^{-1}\cdot\text{cm}^{-1}$ at 405 nm), total reaction volume, and sample volume.[6] A typical calculation factor is around 3178 to 3806.[6][16]

Quality Control

- It is imperative to run quality control materials (at least two levels, normal and abnormal) with each batch of samples to validate the assay performance.[6][13]
- Results should only be considered valid if control values fall within their established acceptable ranges.[6]



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Figure 2: Standard experimental workflow for the **G3-CNP** amylase assay.

Conclusion

The **G3-CNP** substrate principle provides a robust, rapid, and precise method for the quantitative determination of α -amylase activity. Its direct-assay format, which obviates the need for auxiliary enzymes, simplifies the procedure, enhances reagent stability, and reduces potential sources of interference.^{[6][14]} The method demonstrates excellent linearity, sensitivity, and is easily adaptable to high-throughput automated platforms, making it a preferred choice in modern clinical and research laboratories for the investigation of pancreatic function and other related disorders.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Chloro-4-nitrophenyl- α -D-maltotrioxide, 100MG | Labscoop [labscoop.com]
- 3. caymanchem.com [caymanchem.com]
- 4. sclavodiagnostics.com [sclavodiagnostics.com]
- 5. α -Amylase - Infrared Laboratory Systems [irlabsystems.com]
- 6. corelabsupplies.com [corelabsupplies.com]

- 7. chronolab.com [chronolab.com]
- 8. biolabo.fr [biolabo.fr]
- 9. genesis-egy.com [genesis-egy.com]
- 10. spinreact.com [spinreact.com]
- 11. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. α -amylase FL (CNP-G3 method) | LIBIOS [libios.fr]
- 13. bioactiva.com [bioactiva.com]
- 14. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioxide as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of total and pancreatic alpha-amylase in human serum with 2-chloro-4-nitrophenyl-alpha-D-maltotrioxide as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biolabdiagnostics.com [biolabdiagnostics.com]
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